4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzene ring fused with a diazole ring, which contains nitrogen atoms at positions 1 and 3 The hydroxymethyl group at position 4 and the dimethyl groups at positions 1 and 3 further define its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(hydroxymethyl)benzaldehyde with 1,3-dimethylurea under acidic conditions to form the desired benzodiazole ring system. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Reduction: Formation of 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazoline.
Substitution: Formation of various substituted benzodiazoles depending on the electrophile used.
Scientific Research Applications
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the benzodiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole: Lacks the hydroxymethyl and dimethyl groups, resulting in different chemical and biological properties.
4-(hydroxymethyl)benzaldehyde: Contains the hydroxymethyl group but lacks the diazole ring, leading to different reactivity.
1,3-dimethylurea: Contains the dimethyl groups but lacks the benzene and diazole rings, resulting in different applications.
Uniqueness
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the hydroxymethyl and dimethyl groups, along with the benzodiazole ring, allows for a wide range of applications and interactions that are not possible with simpler or structurally different compounds.
Properties
CAS No. |
1779765-90-0 |
---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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